REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][N:7]=1)(=O)C.[OH-].[Na+].[Cl-].[Na+]>O>[OH:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][N:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=NC=C(C=C1)C
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with a total amount of 100 ml of chloroform
|
Type
|
WASH
|
Details
|
The organic phases were washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation at 40°/16 mm Hg
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
DISTILLATION
|
Details
|
distilled at 12°/8 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |